3,5-Dinitro-N-phenylbenzene-1-carbothioamide
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Overview
Description
3,5-Dinitro-N-phenylbenzene-1-carbothioamide is an organic compound characterized by the presence of nitro groups and a carbothioamide functional group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-phenylbenzene-1-carbothioamide typically involves the nitration of N-phenylbenzene-1-carbothioamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in specialized reactors designed to handle the corrosive nature of the reagents used .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and elevated temperatures.
Major Products
Reduction: Formation of 3,5-diamino-N-phenylbenzene-1-carbothioamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-N-phenylbenzene-1-carbothioamide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-N-phenylbenzene-1-carbothioamide in biological systems involves the interaction of its nitro groups with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-N-phenylbenzamide: Similar structure but with a carbonyl group instead of a thiocarbonyl group.
3,5-Dinitro-N-phenylbenzene-1-carbothioamide: Similar structure but with different substituents on the phenyl ring.
Properties
CAS No. |
6244-76-4 |
---|---|
Molecular Formula |
C13H9N3O4S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
3,5-dinitro-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H9N3O4S/c17-15(18)11-6-9(7-12(8-11)16(19)20)13(21)14-10-4-2-1-3-5-10/h1-8H,(H,14,21) |
InChI Key |
RMYRLZJBHOSBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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